molecular formula C15H19NO3 B8803445 3-Piperidinecarboxylic acid, 1-benzoyl-, ethyl ester CAS No. 116140-20-6

3-Piperidinecarboxylic acid, 1-benzoyl-, ethyl ester

Cat. No.: B8803445
CAS No.: 116140-20-6
M. Wt: 261.32 g/mol
InChI Key: VNKOZWJLERRJGK-UHFFFAOYSA-N
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Description

3-Piperidinecarboxylic acid, 1-benzoyl-, ethyl ester is an organic compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-Piperidinecarboxylic acid, 1-benzoyl-, ethyl ester typically involves the esterification of 3-piperidinecarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

3-Piperidinecarboxylic acid, 1-benzoyl-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

3-Piperidinecarboxylic acid, 1-benzoyl-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Piperidinecarboxylic acid, 1-benzoyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

3-Piperidinecarboxylic acid, 1-benzoyl-, ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

116140-20-6

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

ethyl 1-benzoylpiperidine-3-carboxylate

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)13-9-6-10-16(11-13)14(17)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3

InChI Key

VNKOZWJLERRJGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction was run in the same manner as ethyl 1-benzoyl-3-piperidinecarboxylate, starting with commercially available (S)-ethyl nipecotate (203 mg; 1.29 mmol; Chemi SpA; Italy) and benzoyl chloride (150 μl; 1.29 mmol). The crude product was distilled at 200° C./0.1 torr, giving (S)-ethyl 1-benzoyl-3-piperidinecarboxylate (171.7 mg) as a colorless oil. MS m/z (positive ion) 545 (dimer+Na+; 15), 523 (dimer+; 10), 284 (M+Na+; 25), 262 (MH+; 100).
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Synthesis routes and methods II

Procedure details

Commercially available ethyl nipecotate (1.48 ml; 9.53 mmol) was dissolved in dichloromethane (20 ml), and diisopropylethylamine (1.82 ml; 10.45 mmol) was added. Benzoyl chloride (1.1 ml; 9.53 mmol) was then added slowly to control any rise in reaction temperature. After addition was complete the mixture was allowed to stir at ambient temperature for approximately 1-4 hours. The mixture was then diluted with fresh dichloromethane and washed with 1 N HCl. The dichloromethane solution was dried with anhydrous potassium carbonate and evaporated at ambient temperature under reduced pressure. The crude material was purified by high-vacuum distillation at approximately 200° C./0.1 torr giving ethyl 1-benzoyl-3-piperidinecarboxylate (2.38 g) as a colorless oil. (The temperatures given for distillations in these examples are oven temperatures and represent approximations. Similarly, the vacuum levels given for distillations are also approximates.) MS m/z (positive ion) 545 (dimer+; 25), 284 (M+Na+; 90), 262 (MH+; 100), 216 (25).
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1.48 mL
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20 mL
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1.82 mL
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Synthesis routes and methods III

Procedure details

To a solution of ethyl piperidine-3-carboxylate (67.74 g, 266 mmol) in dry CH2Cl2 (300 mL) was added TEA (40.34 g, 399 mmol) at 0° C. Benzoyl chloride (41.13 g, 293 mmol) was added slowly to control any rise in reaction temperature. After addition was complete, the mixture was stirred at rt overnight. The mixture was washed with 1N aq HCl and brine. The organic layer was dried with anhydrous Na2SO4 and concentrated to leave a residue, which was purified by silica gel column chromatography (petroleum/ethyl acetate 5:1 to 3:1) to afford ethyl 1-benzoylpiperidine-3-carboxylate (62.63 g, 90%). 1H NMR (CD3OD, 400 MHz): δ=1.41 (t, 3H), 1.52 (m, 2H), 1.85 (m, 2H), 2.36 (s, 1H), 3.29 (m, 2H), 3.81 (m, 4H), 7.22 (m, 3H), 7.42 (m, 2H).
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67.74 g
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TEA
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40.34 g
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300 mL
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41.13 g
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